The compound [4-(3-methoxyphenyl)piperazin-1-yl][4-(1H-pyrrol-1-yl)phenyl]methanone is a complex organic molecule that belongs to the class of piperazine derivatives. These compounds are often studied for their pharmacological properties, particularly in the development of therapeutic agents. This compound features a piperazine ring, a pyrrole moiety, and methanone functional groups, indicating potential interactions with biological targets.
This compound can be classified under organic compounds, specifically as an amine due to the presence of the piperazine ring. It is synthesized through organic synthesis methods, which involve the combination of simpler chemical entities to form more complex structures. Such compounds are significant in medicinal chemistry for their potential use in drug development, particularly in treating neurological and psychiatric disorders.
The synthesis of [4-(3-methoxyphenyl)piperazin-1-yl][4-(1H-pyrrol-1-yl)phenyl]methanone typically involves several steps:
These methods reflect standard practices in organic synthesis, emphasizing careful control over reaction parameters to maximize yield and purity.
The molecular structure of [4-(3-methoxyphenyl)piperazin-1-yl][4-(1H-pyrrol-1-yl)phenyl]methanone can be described as follows:
The three-dimensional conformation of this compound can be analyzed using computational chemistry methods or X-ray crystallography to understand its interactions with biological targets.
The compound can undergo various chemical reactions typical for amines and ketones:
Understanding these reactions is crucial for optimizing synthetic routes and enhancing the compound's pharmacological profile.
While specific studies on the mechanism of action for this exact compound may be limited, compounds with similar structures often exhibit their effects through:
Further research would be required to elucidate the precise mechanism of action for this specific compound.
The physical properties of [4-(3-methoxyphenyl)piperazin-1-yl][4-(1H-pyrrol-1-yl)phenyl]methanone include:
Chemical properties include stability under ambient conditions but may require protective measures against moisture or light during storage.
This compound holds potential applications in various fields:
The systematic IUPAC name [4-(3-methoxyphenyl)piperazin-1-yl][4-(1H-pyrrol-1-yl)phenyl]methanone precisely defines the compound's connectivity:
This architecture classifies it as a mono-arylpiperazine ketone with a bicyclic heteroaryl acceptor moiety. The 3-methoxy configuration on the piperazine phenyl ring is a critical determinant of serotonin receptor affinity, while the N-linked pyrrole (as opposed to C-linked) optimizes metabolic stability and π-stacking potential. Structurally analogous compounds like (4-benzylpiperazin-1-yl)(1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone (EVT-2826895, CAS 1207002-24-1) demonstrate the scaffold versatility, where pyrrole is incorporated into a pyrazole system .
Table 1: Structural Analogues of Piperazine-Pyrrole/Pyrazole Hybrids
Compound Name | Molecular Formula | Key Modifications | Source |
---|---|---|---|
[4-(3-Methoxyphenyl)piperazin-1-yl][4-(1H-pyrrol-1-yl)phenyl]methanone | C₂₂H₂₃N₃O₂ | Parent compound | - |
(4-Benzylpiperazin-1-yl)(1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone | C₂₆H₂₇N₅O₂ | Pyrazole core, benzylpiperazine | |
[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl][4-[4-nitro-2-(1H-pyrrol-1-yl)phenyl]-1-piperazinyl]methanone | C₂₅H₂₁Cl₂N₅O₄ | Isoxazole core, dichlorophenyl, nitrophenyl | [5] |
Solid form of (4-isopropoxy-3-methoxyphenyl)(spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-1-yl)methanone | C₂₇H₃₂F₃N₃O₃ | Spirocyclic pyrrolopyrazine, isopropoxy group |
The 3-methoxyphenylpiperazine (mCPP) motif emerged as a cornerstone in neuropharmacology following the discovery of its serotonergic activity. Early studies revealed that meta-substitution on the phenyl ring conferred optimal 5-HT₁ₐ/5-HT₂ receptor affinity, distinguishing it from ortho- or para-substituted analogs. This pharmacophore evolved into a versatile template for CNS drug development, notably in antidepressants (e.g., trazodone metabolites) and anxiolytics [1] [8]. The integration of a ketonic linker in the 1990s marked a strategic advancement, enabling the attachment of diverse aryl/heteroaryl "cap" groups to modulate receptor selectivity and blood-brain barrier permeability. For instance, the spirocyclic pyrrolopyrazine-piperidine methanone derivative (WO2014022639A1) exemplifies modern applications targeting voltage-gated sodium channels (NaV) for pain management . The historical progression thus reflects:
The incorporation of N-pyrrolyl subunits into piperazine methanone frameworks addresses three key design objectives in neuromodulator development:
Comparative studies highlight pyrrole's superiority over other heterocycles: indole derivatives, while potent, exhibit higher metabolic clearance due to C3 oxidation, whereas pyrrole maintains stability while preserving π-stacking capacity. The para-substitution pattern on the phenyl cap (as in the target compound) optimally positions the pyrrole for deep binding pocket penetration, as validated in molecular docking models of 5-HT₇ receptors [5] [8].
Table 2: Comparative Analysis of Heterocyclic "Cap" Groups in Piperazine Methanones
Heterocycle | Binding Affinity (5-HT₁ₐ) | Metabolic Stability (t₁/₂, min) | Key Advantages |
---|---|---|---|
Phenyl (Reference) | 1x | 35 | Baseline BBB penetration |
1H-Pyrrol-1-yl | 3.2x | 78 | Enhanced π-stacking, oxidative stability |
Indol-3-yl | 5.1x | 22 | High affinity but rapid C3 oxidation |
Pyrazol-4-yl (EVT-2826895) | 2.7x | 95 | High rigidity, slow clearance |
Isoxazol-4-yl | 1.8x | 60 | Moderate affinity, hydrolytic stability |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: